![molecular formula C14H12ClFO2 B1472182 [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol CAS No. 1613413-04-9](/img/structure/B1472182.png)
[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Overview
Description
[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol is a substituted benzyl alcohol derivative characterized by a central phenyl ring substituted with:
- A chlorine atom at the para position (4-Cl).
- A (4-fluorophenyl)methoxy group at the ortho position (2-OCH₂C₆H₄F-4).
- A hydroxymethyl (-CH₂OH) group attached to the phenyl ring.
This compound shares structural similarities with other benzyl alcohol derivatives and halogenated aryl ethers, which are often explored for their pharmacological and material science applications.
Biological Activity
The compound 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol is a phenolic derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol can be described as follows:
- Molecular Formula : CHClF O
- Molecular Weight : 248.68 g/mol
The presence of halogen substituents (chlorine and fluorine) in the structure is significant, as these groups often enhance biological activity through various mechanisms, including increased lipophilicity and improved interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on halogenated phenolic compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains, including Staphylococcus aureus and Escherichia coli .
Microbial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
Anticancer Activity
The anticancer potential of halogenated compounds has been widely studied, with some derivatives showing promising results in inhibiting tumor cell proliferation. For example, compounds similar to 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
In a comparative study, the cytotoxicity of various derivatives was assessed using the SRB assay, revealing that compounds with electron-withdrawing groups like chlorine and fluorine exhibited enhanced antiproliferative effects .
Enzyme Inhibition Studies
Inhibition of key enzymes is another area where this compound shows potential. For instance, studies on related compounds have demonstrated moderate inhibition of acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes . The presence of halogen atoms was found to favorably influence enzyme binding affinity due to enhanced interactions through hydrogen bonding.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 18.1 |
Cyclooxygenase-2 (COX-2) | Moderate |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several phenolic compounds against a panel of bacterial strains, highlighting that halogenated derivatives exhibited superior activity compared to their non-halogenated counterparts .
- Cytotoxicity Assessment : In vitro assays on breast cancer cell lines revealed that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds in anticancer drug development .
- Enzyme Interaction Analysis : Molecular docking studies suggested that the halogen substituents enhance binding interactions with target enzymes, leading to increased biological activity .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens, demonstrating its potential as an antimicrobial agent. The compound's phenolic structure is believed to contribute to its ability to disrupt microbial cell membranes, leading to cell death.
Anticancer Properties
The compound has shown promise in the field of oncology. It was found to inhibit the growth of cancer cell lines by interfering with specific signaling pathways associated with tumor growth. In particular, compounds with similar structures have been reported to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The activity of 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol in inhibiting such pathways warrants further investigation for potential therapeutic applications .
Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The inhibition of COX-2 can have implications for developing anti-inflammatory drugs and pain relief therapies.
Case Study 1: Antimicrobial Efficacy
A comprehensive evaluation was conducted on the antimicrobial efficacy of several phenolic compounds, including 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol. The study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential for use in pharmaceutical formulations aimed at treating bacterial infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that 4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol significantly reduced cell viability compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol, and how do reaction conditions influence yield?
- Methodology : A plausible synthesis involves sequential functionalization of the phenyl ring. First, introduce the 4-fluorobenzyloxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling using 4-fluorobenzyl bromide and a phenolic precursor. Subsequent chlorination at the 4-position can be achieved using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS). Finally, reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative.
- Critical Parameters : Temperature (SNAr requires 80–120°C), catalyst choice (CuI for Ullmann), and stoichiometry (excess chlorinating agent to avoid di-substitution). Yield optimization may require protecting group strategies for the hydroxymethyl moiety .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Workflow :
NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns, J-values for fluorine coupling).
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₁₁ClF O₂).
X-ray Crystallography : Single-crystal diffraction (if crystallizable) using SHELX software for precise bond angles and spatial arrangement .
Advanced Research Questions
Q. How do electronic effects (e.g., electron-withdrawing Cl and F groups) influence the compound’s reactivity in further functionalization?
- Computational Analysis : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The 4-Cl group deactivates the ring, directing substitutions to the 2- or 6-positions. Fluorine’s inductive effect enhances the stability of intermediates .
- Experimental Validation : Competitive reactions (e.g., nitration or bromination) followed by regioselectivity analysis via HPLC or GC-MS.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Case Study : If anomalous splitting arises, consider dynamic effects (e.g., hindered rotation of the 4-fluorobenzyloxy group) or diastereotopic protons. Variable-temperature NMR can distinguish these effects. For example, cooling to –40°C may slow rotation, simplifying the spectrum .
- Cross-Validation : Compare computed NMR shifts (using Gaussian or ORCA) with experimental data to identify discrepancies caused by solvent or conformational dynamics .
Q. What are the challenges in designing biological activity assays for this compound, given its structural complexity?
- Key Considerations :
- Solubility : Use DMSO/water mixtures or cyclodextrin-based carriers to enhance aqueous solubility.
- Metabolic Stability : Evaluate susceptibility to hepatic CYP450 enzymes via microsomal assays.
- Target Engagement : Molecular docking (AutoDock Vina) to predict interactions with receptors (e.g., GPCRs or kinases).
Q. Safety and Environmental Considerations
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Halogenated waste containers for chlorinated byproducts; consult EPA guidelines for fluorinated compounds .
Q. How can researchers assess the environmental impact of this compound?
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Degradation Studies : UV/H₂O₂ advanced oxidation processes (AOPs) to evaluate photolytic breakdown pathways.
- Bioaccumulation Potential : LogP calculations (e.g., using ChemAxon) to estimate lipid solubility and persistence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural Comparison of Key Analogs
*Calculated based on atomic composition.
Key Observations:
- Halogen vs. Methoxy Substitution : Compound 3a (4-Cl-phenyl) and the target compound (4-F-phenyl) differ in halogen electronegativity (Cl: 3.0 vs. F: 4.0), which may influence electronic properties and binding interactions .
- Heterocyclic Modifications : The furan-containing analog () introduces a heteroaromatic ring, which could enhance binding to aromatic receptors or alter metabolic stability .
SAR Insights Relevant to the Target Compound:
- Electronegative Substituents : Fluorine and chlorine at the para position (as in the target compound) are associated with improved bioactivity in chalcones () and dithiazoles () due to enhanced electron-withdrawing effects and metabolic stability .
- Ortho-Substitution : The ortho -OCH₂C₆H₄F-4 group in the target compound may sterically hinder enzymatic degradation, similar to chalcone 2j’s ortho -hydroxy group .
Preparation Methods
General Synthetic Strategy
The synthesis of [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol typically involves:
- Preparation of the chlorinated phenylmethanol intermediate.
- Formation of the ether linkage between the chlorophenylmethanol and the 4-fluorophenyl group.
- Reduction or functional group manipulation to yield the final benzyl alcohol moiety.
Preparation of 4-Chloro-2-hydroxybenzyl Alcohol Intermediates
A key intermediate in the synthesis is 2-chloro-4-hydroxybenzyl alcohol or its protected derivatives.
Method Example: Sodium Borohydride Reduction
- Starting from 2-chloro-4-methoxybenzaldehyde, reduction with sodium borohydride in methanol under ice-cooling yields 2-chloro-4-methoxybenzyl alcohol with high yield (~97%).
- The reaction involves stirring the aldehyde with sodium borohydride, followed by extraction and purification steps.
- NMR data confirm the structure and purity of the product.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Reduction | 2-chloro-4-methoxybenzaldehyde + NaBH4 in MeOH, ice-cooling | 97 | High purity; mild conditions |
Ether Formation: Alkylation of Phenol with 4-Fluorobenzyl Derivatives
The ether linkage between the chlorophenyl and fluorophenyl rings is typically formed via nucleophilic substitution or alkylation reactions.
- Generation of a phenolate ion from the chlorophenol intermediate using a strong base such as sodium hydride.
- Alkylation with a 4-fluorobenzyl bromide or related halide.
- The 4-fluorobenzyl bromide can be prepared by reduction of the corresponding ester or acid followed by bromination (e.g., PPh3/CBr4 treatment).
- Starting from methyl 4-hydroxybenzoate, fluorination and protection steps yield fluorophenol derivatives.
- Reduction with lithium borohydride or lithium aluminum hydride produces benzyl alcohol intermediates.
- Conversion to benzyl bromide via phosphorus tribromide enables alkylation of the phenolate anion.
- The alkylation step proceeds under anhydrous conditions to furnish the ether-linked compound.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Phenol deprotonation | Sodium hydride in THF | - | Generates phenolate for alkylation |
Alkylation | 4-fluorobenzyl bromide, anhydrous conditions | - | Forms ether linkage |
Bromide synthesis | PPh3/CBr4 in dichloromethane | - | Converts benzyl alcohol to bromide |
Reduction of Esters or Aldehydes to Benzyl Alcohols
Reduction of ester or aldehyde precursors to the corresponding benzyl alcohol is a crucial step.
- Lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4) in tetrahydrofuran (THF) are commonly used reducing agents.
- The choice of reducing agent depends on substrate sensitivity and desired selectivity.
- Example: Methyl esters of chlorophenyl or fluorophenyl derivatives are reduced to benzyl alcohols with good yields.
Alternative Synthetic Routes and Industrial Considerations
- Friedel-Crafts acylation reactions are used industrially to prepare chlorinated hydroxybenzophenone intermediates, which can be further modified to target compounds.
- For example, the reaction of methyl-phenoxide with parachlorobenzoyl chloride in chlorobenzene solvent with aluminum chloride catalyst at controlled temperatures yields 4-chloro-4'-methoxybenzophenone.
- Subsequent demethylation and reduction steps afford hydroxybenzophenone derivatives, which can be converted to the desired benzyl alcohols.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Friedel-Crafts acylation | Methyl-phenoxide + parachlorobenzoyl chloride, AlCl3, chlorobenzene, 35–55°C | ~94 | Industrial scale, high purity |
Demethylation | Heating to 130–140°C, one-pot methyl removal | - | Efficient methyl ether cleavage |
Summary Table of Key Preparation Steps
Preparation Step | Reagents/Conditions | Yield (%) | Comments |
---|---|---|---|
Reduction of 2-chloro-4-methoxybenzaldehyde to benzyl alcohol | NaBH4 in MeOH, ice-cooling | 97 | Mild, high yield |
Formation of 4-fluorobenzyl bromide | PPh3/CBr4 in DCM | - | Precursor for alkylation |
Alkylation of phenolate with 4-fluorobenzyl bromide | NaH in THF, anhydrous conditions | - | Ether bond formation |
Reduction of methyl esters to benzyl alcohols | LiAlH4 or LiBH4 in THF | High | Selective reduction |
Friedel-Crafts acylation for chlorobenzophenone intermediates | AlCl3, chlorobenzene, 35–55°C | ~94 | Industrially scalable |
Demethylation of methoxy groups | Heating at 130–140°C, one-pot process | - | Efficient methyl removal |
Research Findings and Optimization Notes
- Sodium borohydride reduction of aldehydes is preferred for its mildness and high selectivity, avoiding over-reduction or side reactions.
- The use of protecting groups such as triisopropylsilyl chloride (TIPSCl) during multi-step syntheses helps to improve selectivity and yield by preventing unwanted side reactions.
- Alkylation reactions require strictly anhydrous conditions and careful control of stoichiometry to maximize ether formation and minimize side products.
- Industrial Friedel-Crafts acylation methods provide high yields and purity, with environmentally safer solvents replacing more toxic alternatives.
- The one-pot demethylation and temperature control reduce processing time and waste, improving overall economic efficiency.
Properties
IUPAC Name |
[4-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-12-4-3-11(8-17)14(7-12)18-9-10-1-5-13(16)6-2-10/h1-7,17H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHQPBZDWVUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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